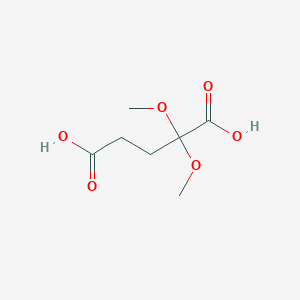

2,2-Dimethoxypentanedioic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

92175-71-8 |

|---|---|

Molecular Formula |

C7H12O6 |

Molecular Weight |

192.17 g/mol |

IUPAC Name |

2,2-dimethoxypentanedioic acid |

InChI |

InChI=1S/C7H12O6/c1-12-7(13-2,6(10)11)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)(H,10,11) |

InChI Key |

JBBGEPRQVWPTCJ-UHFFFAOYSA-N |

Canonical SMILES |

COC(CCC(=O)O)(C(=O)O)OC |

Origin of Product |

United States |

Synthetic Methodologies for 2,2 Dimethoxypentanedioic Acid and Its Structural Analogues

De Novo Synthesis Strategies for the 2,2-Dimethoxypentanedioic Acid Core

The foundational synthesis of the pentanedioic acid (glutaric acid) backbone, substituted at the second carbon, relies on fundamental carbon-carbon bond-forming reactions and subsequent functional group interconversions.

Carbon-Carbon Bond Forming Reactions

The construction of the five-carbon chain of substituted glutaric acids can be achieved through several established methods. These reactions are crucial for creating the initial carbon skeleton that will be later modified to yield the target molecule.

One common approach involves the Michael addition . This reaction can be seen in the synthesis of 3-substituted glutaric acids where a Knoevenegel condensation of an aldehyde with diethyl malonate is followed by a Michael addition. scispace.comajol.info This sequence effectively builds the carbon chain, which can then be subjected to hydrolysis and decarboxylation to yield the desired glutaric acid derivative. scispace.comajol.info Another variation of the Michael addition utilizes allenoates and electron-deficient olefins, mediated by a catalyst like tetra-n-butylammonium fluoride (B91410) (TBAF), to produce 2-alkynyl-substituted glutaric acid derivatives. acs.org

The Claisen rearrangement offers another route. Specifically, an ester enolate Claisen rearrangement of allylic malonates can produce substituted glutarates with good yields and selectivity. tandfonline.com This method leverages a tandfonline.comtandfonline.com-sigmatropic rearrangement to form a new carbon-carbon bond and establish the glutarate framework. tandfonline.com

Additionally, the reaction between acrylonitrile (B1666552) and esters of monosubstituted malonic or cyanoacetic acids is a viable method for preparing α-substituted glutaric acids. rsc.org This process, known as cyanoethylation, introduces a 2-cyanoethyl group, which upon hydrolysis and decarboxylation, yields the target acid. rsc.org Other traditional methods include the condensation of an ethyl β-halogenopropionate with the sodio-derivative of a monosubstituted malonic ester. rsc.org

More contemporary methods are also being explored. For instance, a decarboxylative coupling of glutaric anhydride (B1165640) with a bis-halide, catalyzed by a palladium complex, has been shown to assemble a carboxylic acid with a glutaric acid core. organic-chemistry.org Furthermore, visible light-driven photocatalysis has been employed for the direct synthesis of α-substituted glutaric diesters from aldehydes and acrylates, showcasing a modern and sustainable approach. chemrxiv.org

| Reaction Type | Key Reagents/Catalysts | Description | Reference |

| Michael Addition | Diethyl malonate, Aldehyde, Piperidine | Knoevenegel condensation followed by Michael addition to form a dimalonate, which is then hydrolyzed and decarboxylated. | scispace.comajol.info |

| Michael Addition | Allenoates, Electron-deficient olefins, TBAF | Catalytic addition to form 2-alkynyl substituted glutaric acid derivatives. | acs.org |

| Claisen Rearrangement | Allylic malonates, LDA | Ester enolate Claisen rearrangement to yield substituted glutarates. | tandfonline.com |

| Cyanoethylation | Acrylonitrile, Substituted malonic/cyanoacetic esters | Introduction of a 2-cyanoethyl group followed by hydrolysis and decarboxylation. | rsc.org |

| Decarboxylative Coupling | Glutaric anhydride, Bis-halide, Palladium catalyst | Assembly of the carboxylic acid via coupling. | organic-chemistry.org |

| Photocatalysis | Aldehydes, Acrylates, Eosin Y | Visible light-driven synthesis of α-substituted glutaric diesters. | chemrxiv.org |

Functional Group Interconversions Leading to the Dimethoxy and Carboxylic Acid Moieties

Once the carbon skeleton is in place, functional group interconversions (FGIs) are necessary to introduce the 2,2-dimethoxy and dicarboxylic acid functionalities. wikipedia.orgsolubilityofthings.com FGIs are a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. wikipedia.orgsolubilityofthings.com

The introduction of the 2,2-dimethoxy group, a dimethyl acetal (B89532), would typically proceed from a ketone precursor. The corresponding 2-oxopentanedioic acid or its ester derivative would be reacted with methanol (B129727) under acidic conditions. This reaction is a standard method for the formation of acetals.

The carboxylic acid groups are often present in a protected form, such as esters, during the carbon-carbon bond-forming steps. The final step in the synthesis is typically the hydrolysis of these ester groups to the free carboxylic acids. uomustansiriyah.edu.iq This can be achieved under either acidic or basic conditions, followed by acidification.

For instance, the hydrolysis of a cyanoethylation product not only converts the nitrile group to a carboxylic acid but also hydrolyzes the ester groups present in the molecule. rsc.org Similarly, the dimalonate formed in the Michael addition route is subjected to acid hydrolysis to yield the final dicarboxylic acid. scispace.comajol.info

Methodologies for the Derivatization and Functionalization of this compound

The two carboxylic acid groups of this compound provide reactive handles for a variety of derivatization and functionalization reactions. These transformations are key to creating a diverse range of structurally related compounds.

Esterification and Amidation Reactions of the Carboxyl Groups

The carboxylic acid groups of this compound and its analogs can be readily converted into esters and amides. These reactions are fundamental in organic synthesis and allow for the modification of the compound's physical and chemical properties.

Esterification can be achieved by reacting the dicarboxylic acid with an alcohol in the presence of an acid catalyst. This is a classic Fischer esterification. Alternatively, more reactive derivatives of the carboxylic acid, such as an acid chloride or acid anhydride, can be used to react with an alcohol. uomustansiriyah.edu.iqlibretexts.org The use of dehydrating condensation reagents, such as certain aromatic carboxylic anhydrides with a Lewis acid catalyst, provides a powerful protocol for ester synthesis. tcichemicals.com

Amidation involves the reaction of the dicarboxylic acid with an amine. Direct reaction requires high temperatures, so it is more common to first activate the carboxylic acid by converting it to an acid chloride or anhydride. libretexts.org The activated derivative then readily reacts with an amine, often in the presence of a base, to form the corresponding amide. libretexts.org For example, 2-(4-methylbenzenesulphonamido)pentanedioic acid has been converted into a series of amide derivatives. banglajol.infobanglajol.info Mixed anhydrides, for instance, with pivaloyl chloride, are also effective intermediates for amide bond formation. google.com

| Derivative | Reaction | Key Reagents | Significance | Reference |

| Esters | Esterification | Alcohol, Acid catalyst (e.g., H₂SO₄) | Modifies solubility and reactivity; useful as protecting groups. | uomustansiriyah.edu.iq |

| Amides | Amidation | Amine, Activating agent (e.g., SOCl₂, pivaloyl chloride) | Creates stable linkages; important in medicinal chemistry. | libretexts.orgbanglajol.infobanglajol.infogoogle.com |

Stereoselective and Regioselective Transformations

When dealing with substituted glutaric acids, controlling stereochemistry and regiochemistry is often a critical challenge and a primary goal.

Stereoselective synthesis aims to produce a specific stereoisomer of a molecule. This is particularly important for biologically active compounds, where one enantiomer may have desired activity while the other is inactive or even harmful. Enzymes are often employed for their high stereoselectivity. For example, hydrolases like lipases and proteases can be used for the stereoselective hydrolysis of 3-iso-butyl-glutaric diesters to yield chiral monoesters. google.comgoogle.com The Strecker reaction, used to synthesize α-amino acids, can be made stereoselective by using a chiral amine auxiliary. nih.gov

Regioselective reactions control which functional group in a polyfunctional molecule reacts. For dicarboxylic acids like glutaric acid derivatives, it might be desirable to modify one carboxylic acid group while leaving the other unchanged. Acylase I-catalyzed butanolysis of α-substituted dimethyl glutarates has been shown to be completely regioselective, proceeding exclusively at the methyl ester group alpha to the substituent. researchgate.net Similarly, the hydrolysis of certain 1-substituted 7-oxanorborna-2,5-diene-2,3-dicarboxylates occurs regioselectively at the ester group in the 3-position. thieme-connect.com The regioselectivity of reactions like the alkylation of unsaturated carboxylic acids can sometimes be influenced by the reaction conditions. acs.org

Formation of Lactones and Other Cyclic Derivatives

The dicarboxylic acid structure of this compound and its analogs allows for the formation of cyclic derivatives, most notably lactones and cyclic anhydrides.

Lactones , which are cyclic esters, can be formed through intramolecular esterification of a hydroxy carboxylic acid. wikipedia.orgpearson.com While this compound itself does not possess a hydroxyl group for direct lactonization, a derivative with a hydroxyl group at the 4- or 5-position could readily form a five- or six-membered lactone, respectively. egyankosh.ac.innowgongcollege.edu.inyoutube.com The formation of five- and six-membered rings is generally favored due to their thermodynamic stability. pearson.comyoutube.com

Green Chemistry Approaches in the Synthesis of Dimethoxypentanedioic Acid Systems

The pursuit of sustainable chemical manufacturing has intensified research into green chemistry, an approach focused on designing products and processes that minimize the use and generation of hazardous substances. mit.eduwikipedia.org While specific green synthetic routes for this compound are not extensively detailed in current literature, significant progress has been made in the environmentally friendly synthesis of its parent compound, glutaric acid (pentanedioic acid), and other related dicarboxylic acids. These advancements provide a foundational framework for developing greener methods for more complex derivatives. The core principles of green chemistry, such as waste prevention, use of renewable feedstocks, and catalysis, are central to these innovative synthetic strategies. mit.edu

One of the most promising green chemistry strategies involves the oxidation of petrochemical-derived precursors, like cyclopentene (B43876), using environmentally benign oxidants. Traditionally, the synthesis of dicarboxylic acids relied on harsh oxidants, but recent methodologies have shifted towards cleaner alternatives. For instance, the oxidation of cyclopentene with hydrogen peroxide (H₂O₂) has gained considerable attention. rsc.org This method is inherently greener as it replaces polluting oxidants and produces water as the primary byproduct. wikipedia.org The process is often facilitated by a catalyst, such as tungstic acid, and can be performed without organic solvents, further enhancing its environmental profile. rsc.org Research into the reaction mechanism of this green synthesis of glutaric acid helps to improve reaction safety and efficiency. rsc.orgrsc.org

Another significant area of green synthesis involves the use of biocatalysis and renewable feedstocks, moving away from a reliance on the petrochemical industry. abiosus.orgsciepublish.com This approach aligns with the green chemistry principle of utilizing renewable resources. mit.edu A novel sustainable method has been developed to produce glutaric acid from glucose. This process combines biotransformation, using the microorganism Corynebacterium glutamicum to convert glucose into α-ketoglutaric acid, with subsequent chemical transformation steps. beilstein-archives.org This integration of fermentation and chemical synthesis provides an efficient and environmentally friendly pathway. beilstein-archives.org Similarly, biocatalytic methods using recombinant E. coli have been developed to produce various dicarboxylic acids from renewable fatty acids. researchgate.net Enzymes such as lipases are also employed in the biocatalyzed synthesis of polyesters from dicarboxylic acid derivatives, showcasing the versatility of biocatalysis in polymer chemistry. nih.govnih.govbeilstein-journals.org

The development and application of novel catalytic systems are at the forefront of green chemistry innovations for dicarboxylic acid synthesis. Deep Eutectic Solvents (DESs), for example, are emerging as green and efficient catalysts and solvents. A DES composed of serine and glutaric acid has been successfully used in the synthesis of pyranopyrazole and pyranopyrimidine derivatives, highlighting the potential of DESs to enhance the efficiency and sustainability of multicomponent reactions. nih.gov Furthermore, heteropoly acid (HPA) catalysts are being explored for their high catalytic activity in various reactions, including the hydrolysis of biomass into valuable chemicals. frontiersin.org These solid acid catalysts are often reusable and can be designed with high surface acidity, making them effective for green synthesis processes. frontiersin.org

The table below summarizes various green catalytic approaches for the synthesis of glutaric acid, a structural analogue of this compound.

Research into biocatalytic conversion extends to leveraging waste streams. For instance, the heteropolymer lignin (B12514952), a major component of lignocellulosic biomass, represents a vast, untapped resource for producing renewable aromatic chemicals. rsc.org Metabolic engineering of microorganisms like Rhodococcus jostii RHA1 allows for the conversion of lignin breakdown products into aromatic dicarboxylic acids, which can be used for bioplastic synthesis. rsc.org This approach exemplifies the principle of turning waste into valuable products, a cornerstone of a circular economy and green chemistry.

The table below provides details on research findings in the biocatalytic synthesis of dicarboxylic acids from renewable sources.

Advanced Spectroscopic Elucidation of 2,2 Dimethoxypentanedioic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Investigations

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by providing information about the chemical environment of individual atoms. rsc.org

¹H NMR Spectroscopic Assignments and Analysis

The proton NMR (¹H NMR) spectrum of 2,2-Dimethoxypentanedioic acid is expected to show distinct signals corresponding to the different sets of non-equivalent protons in the molecule. The carboxylic acid protons (-COOH) would appear as a very broad singlet far downfield, typically between 10.0 and 13.0 ppm, and this signal would disappear upon exchange with deuterium (B1214612) oxide (D₂O). researchgate.netuniversite-paris-saclay.fr

The six protons of the two methoxy (B1213986) groups (-OCH₃) are chemically equivalent due to free rotation and would produce a sharp singlet. Its chemical shift would be expected around 3.3-3.4 ppm. The methylene (B1212753) protons (-CH₂-) at the C3 and C4 positions are diastereotopic and would present as complex multiplets. The C3 protons would likely appear around 2.0-2.2 ppm, and the C4 protons, being adjacent to a carboxylic acid group, would be further downfield, around 2.5-2.7 ppm. These two methylene groups would show coupling to each other, resulting in a complex splitting pattern.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -COOH | 10.0 - 13.0 | Broad Singlet | 2H |

| -OCH₃ | ~3.3 | Singlet | 6H |

| -CH₂- (C4) | ~2.6 | Triplet | 2H |

¹³C NMR Spectroscopic Characterization

The carbon-13 NMR (¹³C NMR) spectrum provides information on the different carbon environments within the molecule. For this compound, five distinct signals are expected in a proton-decoupled spectrum. udel.educeitec.cz

The carbonyl carbons of the two carboxylic acid groups (-COOH) are expected to resonate at the lowest field, typically in the range of 175-185 ppm. libretexts.org The quaternary carbon at the C2 position, bonded to two oxygen atoms, would appear significantly downfield around 100-110 ppm. The carbons of the methoxy groups (-OCH₃) would give a signal around 50-55 ppm. libretexts.org The methylene carbons at C3 and C4 would appear in the aliphatic region, with the C4 carbon (adjacent to a carbonyl) expected around 30-35 ppm and the C3 carbon slightly more upfield around 25-30 ppm.

Expected ¹³C NMR Data for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| C1, C5 (-COOH) | 175 - 185 |

| C2 (>C(OCH₃)₂) | 100 - 110 |

| -OCH₃ | 50 - 55 |

| C4 (-CH₂-COOH) | 30 - 35 |

Advanced Multi-dimensional NMR Techniques for Structure and Conformation (e.g., DQF-COSY, DEPT)

To unambiguously assign the proton and carbon signals and to understand the connectivity and conformation of this compound, advanced NMR techniques are invaluable.

DQF-COSY (Double Quantum Filtered Correlation Spectroscopy): A COSY experiment would reveal the coupling relationships between protons. nanalysis.com For this molecule, a cross-peak would be expected between the multiplets corresponding to the C3 and C4 methylene protons, confirming their adjacent positions in the carbon chain. rsc.orglibretexts.org This helps to trace the spin-spin coupling network within the molecule.

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. ceitec.cz A DEPT-135 experiment would show positive signals for CH₃ groups and negative signals for CH₂ groups, while quaternary carbons would be absent. For this compound, this would confirm the presence of the two methylene carbons (negative signals at ~25-35 ppm) and the methoxy carbons (positive signal at ~50-55 ppm). A DEPT-90 spectrum would show only methine (CH) signals, which would be absent for this specific molecule.

Vibrational Spectroscopy Studies

Vibrational spectroscopy techniques, such as FT-IR and Raman, provide information about the functional groups present in a molecule based on their characteristic vibrational frequencies. thermofisher.com

Fourier Transform Infrared (FT-IR) Spectroscopic Analysis

The FT-IR spectrum of this compound would be dominated by the characteristic absorptions of the carboxylic acid and ether functional groups.

A very broad and strong absorption band would be observed in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. spectroscopyonline.com The C=O stretching vibration of the carboxyl group would give rise to a very strong and sharp peak around 1700-1725 cm⁻¹. spectroscopyonline.com The C-O stretching vibrations of the carboxylic acid and the ether linkages would appear in the fingerprint region, typically between 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ (for the asymmetric C-O-C stretch), respectively. thermofisher.comresearchgate.net The O-H bend of the carboxylic acid can often be found around 920 cm⁻¹. Alkane C-H stretching vibrations from the methylene groups would be observed just below 3000 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2500 - 3300 | O-H stretch (Carboxylic Acid) | Strong, Very Broad |

| 2850 - 2960 | C-H stretch (Alkane) | Medium |

| 1700 - 1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |

| 1210 - 1320 | C-O stretch (Carboxylic Acid) | Strong |

| 1000 - 1150 | C-O-C stretch (Ether) | Strong |

Raman Spectroscopic Profiling

Raman spectroscopy provides complementary information to FT-IR. chemicalbook.com While the O-H stretch is typically weak in Raman spectra, the C=O stretch of the carboxylic acid would show a strong band around 1640-1680 cm⁻¹. The C-C backbone stretching vibrations, which are often weak in the IR spectrum, would be more prominent in the Raman spectrum, appearing in the 800-1200 cm⁻¹ region. The symmetric C-O-C stretching of the ether groups would also be visible. The C-H stretching vibrations of the alkyl and methoxy groups would appear as strong bands in the 2800-3000 cm⁻¹ region. spectroscopyonline.comresearchgate.net

Expected Raman Shifts for this compound

| Raman Shift (cm⁻¹) | Vibration Type | Intensity |

|---|---|---|

| 2800 - 3000 | C-H stretch (Alkane/Methoxy) | Strong |

| 1640 - 1680 | C=O stretch (Carboxylic Acid) | Strong |

| 1200 - 1450 | CH₂/CH₃ bending | Medium |

Mass Spectrometry (MS) for Molecular and Fragment Ion Characterization

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound. For a dicarboxylic acid like this compound, mass spectrometry, particularly when coupled with chromatography, is indispensable for its identification and characterization.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Complex Mixtures

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. However, the analysis of polar compounds such as dicarboxylic acids by GC-MS presents challenges due to their low volatility and tendency to adhere to the chromatographic column. To overcome these issues, derivatization is a necessary step to convert the polar carboxyl groups into less polar, more volatile functional groups.

Common derivatization methods for carboxylic acids include esterification and silylation. For this compound, esterification could be achieved using reagents like 2,2-dimethoxypropane, which can convert the carboxylic acid groups into methyl esters. nih.gov Another approach is silylation, where a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replaces the acidic protons with trimethylsilyl (B98337) (TMS) groups. acs.orgmdpi.com

Once derivatized, the resulting compound can be analyzed by GC-MS. The mass spectrum of the derivatized this compound would exhibit a molecular ion peak corresponding to the mass of the derivative, confirming its molecular weight. Furthermore, the fragmentation pattern observed in the mass spectrum provides structural information. For instance, the mass spectrum of a TMS derivative of a related pentanedioic acid showed characteristic fragments that help in its identification. acs.orgmdpi.com

Table 1: Expected GC-MS Data for Derivatized this compound

| Derivative | Expected Molecular Ion (m/z) | Potential Key Fragments |

| Dimethyl Ester | 220 | Loss of methoxy group (-OCH3), loss of carbomethoxy group (-COOCH3) |

| Di-TMS Ester | 336 | Loss of methyl group (-CH3), loss of trimethylsilyl group (-Si(CH3)3) |

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a technique that measures the mass-to-charge ratio of an ion with very high accuracy. This allows for the determination of the elemental formula of a compound, as the measured exact mass can be used to distinguish between compounds with the same nominal mass. nih.gov

The molecular formula of this compound is C₇H₁₂O₆. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.000000 u), hydrogen (¹H = 1.007825 u), and oxygen (¹⁶O = 15.994915 u), the theoretical monoisotopic mass of this compound can be calculated with high precision.

Calculation of the Exact Mass of this compound:

(7 x 12.000000) + (12 x 1.007825) + (6 x 15.994915) = 84.000000 + 12.093900 + 95.969490 = 192.05339 u

HRMS analysis of this compound would be expected to yield a measured mass that is very close to this calculated value, typically within a few parts per million (ppm), thus confirming its elemental composition.

X-ray Crystallographic Analysis of Crystalline Forms and Co-crystals

X-ray crystallography is a definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com This method can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. For this compound, which is a solid at room temperature, obtaining a single crystal suitable for X-ray diffraction analysis would be a key step in its structural elucidation.

While no specific crystal structure for this compound is publicly available, studies on related glutaric acid derivatives and co-crystals provide insight into the types of structures that might be expected. nih.govresearchgate.netmdpi.comnih.gov For example, the crystal structure of a glycine-glutaric acid co-crystal reveals extensive hydrogen bonding between the carboxylic acid groups of glutaric acid and the glycine (B1666218) molecules. mdpi.comnih.gov Similarly, theophylline (B1681296) has been shown to form co-crystals with glutaric acid, where hydrogen bonds form between the acid and theophylline molecules. nih.gov

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c, Pbca |

| Unit Cell Dimensions | a, b, c (Å), α, β, γ (°) |

| Key Bond Lengths | C-C, C-O, C=O, O-H |

| Key Bond Angles | O-C-O, C-C-C |

| Hydrogen Bonding | Donor-Acceptor distances and angles |

Computational Chemistry and Theoretical Analysis of 2,2 Dimethoxypentanedioic Acid Systems

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Approaches

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are cornerstones in the theoretical examination of molecular systems. researchgate.netresearchgate.net These approaches allow for the precise calculation of a molecule's electronic structure and energy, from which a wealth of other properties can be derived. For 2,2-dimethoxypentanedioic acid, these methods are instrumental in delineating its fundamental chemical characteristics.

The three-dimensional arrangement of atoms in a molecule is fundamental to its properties and reactivity. Geometry optimization using DFT methods, such as B3LYP with a suitable basis set like 6-31G*, is a standard procedure to locate the minimum energy structure of a molecule. mdpi.comrsc.orgresearchgate.net For this compound, the pentanedioic acid backbone, similar to glutaric acid, possesses significant conformational flexibility. uoregon.edu The presence of the gem-dimethoxy group at the C2 position introduces steric hindrance that significantly influences the conformational landscape. nih.gov

Conformational analysis involves exploring the potential energy surface of the molecule by systematically rotating its single bonds. researchgate.net The staggered conformations are generally more stable than the eclipsed ones due to lower torsional strain. ru.nl In the case of this compound, several low-energy conformers are expected to exist, differing in the orientation of the carboxylic acid groups and the methoxy (B1213986) groups relative to the carbon backbone. Intramolecular hydrogen bonding between the two carboxylic acid groups, or between a carboxylic acid group and a methoxy oxygen, can play a crucial role in stabilizing certain conformations. libretexts.org

Table 1: Predicted Dihedral Angles for a Low-Energy Conformer of this compound (Theoretical)

| Dihedral Angle | Predicted Value (degrees) |

| O=C1-C2-C3 | ~175 |

| C1-C2-C3-C4 | ~60 (gauche) |

| C2-C3-C4-C5 | ~180 (anti) |

| C3-C4-C5=O | ~ -170 |

| C1-C2-O-CH3 | ~65 |

| C1-C2-O-CH3 | ~ -65 |

Note: These values are illustrative and based on theoretical calculations for structurally similar molecules. The actual values would require specific DFT calculations for this compound.

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's structure. Quantum chemical calculations can predict the vibrational frequencies and their corresponding intensities with a high degree of accuracy, aiding in the interpretation of experimental spectra. science.govarxiv.org For this compound, the calculated vibrational spectrum would exhibit characteristic peaks corresponding to the stretching and bending modes of its various functional groups.

The most prominent features would include the O-H stretching of the carboxylic acid groups, typically appearing as a broad band in the region of 2500-3300 cm⁻¹. The C=O stretching vibrations of the carboxyl groups would give rise to intense absorptions around 1700-1750 cm⁻¹. The C-O stretching of the methoxy groups and the carboxylic acids would be found in the 1000-1300 cm⁻¹ region. The various C-H stretching and bending vibrations of the methyl and methylene (B1212753) groups would also be present. Theoretical calculations, often with the application of a scaling factor to account for anharmonicity and computational approximations, can provide a detailed assignment of these vibrational modes. arxiv.orgresearchgate.net

Table 2: Predicted Characteristic Vibrational Frequencies for this compound (Theoretical)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| Carboxylic Acid | O-H stretch | 2500 - 3300 (broad) |

| Carboxylic Acid | C=O stretch | 1700 - 1750 |

| Methoxy | C-H stretch | 2850 - 3000 |

| Carboxylic Acid/Methoxy | C-O stretch | 1000 - 1300 |

| Alkane Chain | C-H bend | 1350 - 1470 |

Note: These are expected frequency ranges based on known correlations and theoretical studies of similar compounds.

The electronic structure of a molecule governs its reactivity. libretexts.org Molecular orbital (MO) theory provides a framework for understanding the distribution of electrons within a molecule. libretexts.orgpearson.comyoutube.com The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest as they represent the frontier orbitals involved in chemical reactions. For this compound, the HOMO is likely to be localized on the oxygen atoms of the carboxylic acid groups, indicating their propensity to act as electron donors. The LUMO is expected to be centered on the carbonyl carbons, highlighting their susceptibility to nucleophilic attack.

Electrostatic potential (ESP) surfaces map the electrostatic potential onto the electron density surface of a molecule, providing a visual representation of the charge distribution. wuxiapptec.compearson.com In the ESP map of this compound, regions of negative potential (typically colored red) would be concentrated around the oxygen atoms of the carboxyl and methoxy groups, indicating their nucleophilic character. Regions of positive potential (blue) would be found around the acidic protons of the carboxyl groups, signifying their electrophilic nature and susceptibility to deprotonation.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations offer a dynamic perspective, simulating the movement of atoms and molecules over time. uoregon.eduresearchgate.net This allows for the investigation of conformational changes, intermolecular interactions, and the influence of the solvent on the molecule's behavior.

The acidity of the carboxylic acid groups, quantified by their pKa values, is a critical property of this compound. mrupp.info Computational methods can be employed to predict these pKa values, providing insight into the molecule's ionization state at different pH levels. nih.govosti.gov The pKa is related to the Gibbs free energy of the deprotonation reaction. osti.gov

Due to the presence of two carboxylic acid groups, this compound will have two pKa values. The first pKa (pKa1) corresponds to the loss of the first proton, and the second (pKa2) to the loss of the second. The proximity of the two carboxyl groups and the electronic effect of the gem-dimethoxy substituent will influence these values. The electron-withdrawing nature of the oxygen atoms in the methoxy groups is expected to increase the acidity (lower the pKa) compared to unsubstituted glutaric acid. Computational protocols often involve calculating the free energies of the neutral, monoanionic, and dianionic species in a solvated environment to determine the pKa values. osti.govresearchgate.net

Table 3: Estimated pKa Values for this compound (Theoretical)

| Dissociation Step | Estimated pKa |

| pKa1 | ~ 3.5 - 4.5 |

| pKa2 | ~ 5.0 - 6.0 |

Note: These are estimated ranges based on the known pKa of glutaric acid and the expected electronic effects of the methoxy substituents. Actual values would require specific calculations.

The solvent environment can have a profound impact on the conformation and reactivity of a molecule. researchgate.netosti.govacs.org MD simulations explicitly including solvent molecules (e.g., water) can model these effects. uoregon.eduresearchgate.net For this compound in an aqueous solution, the polar water molecules will form hydrogen bonds with the carboxylic acid and methoxy groups. This solvation can stabilize certain conformers over others. For instance, conformers that allow for more favorable hydrogen bonding with water may be more populated in solution than in the gas phase.

The reactivity of the molecule can also be altered by the solvent. The solvent can stabilize charged transition states, thereby affecting reaction rates. The pKa values are also highly dependent on the solvent due to the differential solvation of the neutral and ionic species. osti.gov Computational models often employ a combination of explicit solvent molecules in the immediate vicinity of the solute and a continuum model for the bulk solvent to balance accuracy and computational cost. osti.govresearchgate.net

Mechanistic Pathways Elucidation Through Computational Reaction Modeling

There is no available research that employs computational reaction modeling to elucidate the mechanistic pathways of this compound. Computational chemistry techniques are frequently used to model chemical reactions, identify transition states, and calculate activation energies, which helps in understanding reaction mechanisms. nih.govcam.ac.uknih.gov Such studies for this compound have not been published.

Excited State Calculations and Photophysical Properties

No literature exists detailing the excited state calculations or the photophysical properties of this compound. The investigation of excited states through computational methods provides insights into a molecule's behavior upon light absorption, which is crucial for understanding properties like fluorescence and phosphorescence. nih.govrsc.orgnih.gov Similarly, experimental or theoretical data on the photophysical characteristics, such as absorption and emission spectra, quantum yields, and excited-state lifetimes, are not documented for this compound. rsc.orgmdpi.cominformaticsjournals.co.in

Reactivity and Mechanistic Investigations of 2,2 Dimethoxypentanedioic Acid Transformations

Decarboxylation Reactions: Mechanisms and Synthetic Utility

Decarboxylation, the removal of a carboxyl group through the release of carbon dioxide (CO₂), is a fundamental transformation for carboxylic acids. The ease of this reaction is highly dependent on the molecular structure. For simple aliphatic dicarboxylic acids, decarboxylation typically requires high temperatures and often proceeds with low efficiency. However, the presence of specific functional groups can significantly facilitate this process.

For 2,2-dimethoxypentanedioic acid, which is a substituted glutaric acid, thermal decarboxylation is not expected to be as facile as it is for β-keto acids or malonic acids. masterorganicchemistry.comchemistrysteps.com The well-known mechanism for these latter compounds involves a cyclic, six-membered transition state where a β-carbonyl group participates directly, lowering the activation energy. youtube.com Since this compound lacks a β-carbonyl, this low-energy pathway is unavailable.

However, decarboxylation can be induced under different conditions, often involving radical intermediates or oxidative processes. libretexts.org For instance, oxidative decarboxylation can be achieved using various reagents, such as pyridinium (B92312) dichromate (PDC) in an acidic medium, which proceeds through the formation of an active oxidizing species. e-journals.in Another method is the Hunsdiecker reaction, which involves the silver salt of the carboxylic acid and a halogen, or related electrochemical methods that generate radical intermediates. researchgate.netacs.org

The synthetic utility of decarboxylating this compound would lie in the formation of 2,2-dimethoxybutanoic acid (upon single decarboxylation) or 1,1-dimethoxybutane (B1360264) (upon double decarboxylation). These products could serve as precursors for ketones or aldehydes after hydrolysis of the dimethoxy acetal (B89532) group.

Intermolecular and Intramolecular Reaction Pathways

As a dicarboxylic acid, this compound can undergo both intermolecular and intramolecular reactions, primarily involving its two carboxyl groups.

Intramolecular Reactions: Being a 1,5-dicarboxylic acid (a glutaric acid derivative), it is well-suited to undergo intramolecular cyclization upon heating to form a cyclic anhydride (B1165640). This reaction involves the nucleophilic attack of one carboxylic acid's hydroxyl group on the carbonyl carbon of the other, with the elimination of a water molecule. This process forms a stable six-membered ring, 2,2-dimethoxydihydro-2H-pyran-2,6(3H)-dione. Such cyclizations can be promoted by dehydrating agents like triflic anhydride. researchgate.netorganic-chemistry.org Other intramolecular cyclizations are also possible under different conditions, for example, to form lactones via selective reduction. youtube.com

Intermolecular Reactions: The two carboxylic acid groups can react with difunctional molecules like diols or diamines in intermolecular condensation reactions to form polymers.

Polyesterification: Reaction with a diol would lead to the formation of a polyester (B1180765), with repeating units of the 2,2-dimethoxypentanedioate structure.

Polyamidation: Reaction with a diamine would yield a polyamide.

These polymerization reactions are fundamental in materials science. The presence of the gem-dimethoxy group on the polymer backbone would influence the material's properties, such as its solubility, thermal stability, and biodegradability, compared to unsubstituted poly-glutarates.

Catalytic Transformations Utilizing this compound

The carboxylic acid functional groups in this compound are prime targets for catalytic transformations, enabling milder reaction conditions and higher selectivity compared to stoichiometric methods.

Catalytic Esterification: The conversion of the carboxylic acid groups to esters can be efficiently achieved using acid catalysts. Solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst 15) or metal oxides (e.g., TiO₂ nanoparticles), are particularly advantageous as they are easily separated from the reaction mixture and can be reused. sphinxsai.comnih.gov The reaction mechanism involves protonation of the carbonyl oxygen by the catalyst, which activates the carbonyl carbon for nucleophilic attack by an alcohol. researchgate.net Iron oxide nanoparticles have also been shown to be effective recoverable catalysts for this transformation. mdpi.com

Catalytic Reduction/Hydrogenation: The selective reduction of one or both carboxylic acid groups represents a valuable synthetic transformation. Catalytic hydrogenation using molecular hydrogen is an atom-economical method. acs.org Rhodium and Rhenium-based catalysts, for instance, have been successfully used for the hydrogenation of dicarboxylic acids to diols or lactones. acs.orgrsc.org The presence of dicarboxylic acids can sometimes suppress the reduction of the catalyst itself, affecting its activity. rsc.org Alternatively, safer methods using reagents like ammonia-borane with a catalytic amount of titanium tetrachloride (TiCl₄) can reduce carboxylic acids to alcohols while tolerating other functional groups. organic-chemistry.org

Catalytic Decarboxylation: While thermal decarboxylation is difficult, catalytic methods can facilitate the removal of CO₂. Photoredox catalysis, for example, provides a modern approach for the decarboxylation of carboxylic acids under mild conditions. organic-chemistry.org

| Transformation | Catalyst System | Product Type | Typical Conditions | Reference |

|---|---|---|---|---|

| Esterification | Amberlyst 15 (Solid Acid) | Diester | Methanol (B129727), Reflux, 313-333 K | sphinxsai.com |

| Desymmetric Hydrogenation | Rh/Bisphosphine Complex | Chiral Lactone | H₂, Organic Solvent | acs.org |

| Hydrogenation to Diol | Re-Pd/SiO₂ | Diol | H₂, 1,4-Dioxane, 413 K | rsc.org |

| Reduction to Alcohol | TiCl₄ (cat.), NH₃BH₃ | Diol | Diethyl ether, Room Temp. | organic-chemistry.org |

Kinetic and Thermodynamic Aspects of Reaction Profiles

The rates and equilibria of chemical reactions are governed by their kinetic and thermodynamic parameters. For the transformations of this compound, these values can be estimated by examining analogous systems.

Kinetics: The rate of a reaction is described by its rate constant (k) and activation energy (Ea).

Esterification: The esterification of dicarboxylic acids like adipic acid with methanol, catalyzed by Amberlyst 15, has been shown to follow pseudo-homogeneous kinetics. The activation energy for this type of reaction was found to be approximately 14.5 kJ/mol, indicating a relatively low energy barrier in the presence of a catalyst. sphinxsai.com Uncatalyzed esterification reactions have higher activation energies and are significantly affected by temperature and the structure of the carboxylic acid. semanticscholar.org

Decarboxylation: The kinetics of decarboxylation are highly dependent on the mechanism. For the oxidative decarboxylation of oxalic acid with PDC, the reaction is first order with respect to both the oxidant and the substrate, with a calculated activation energy of 51.2 kJ/mol. e-journals.in Studies on pyridinedicarboxylic acids show that the rate of decarboxylation is heavily influenced by pH, with the isoelectric species often showing the maximum rate. cdnsciencepub.com

Thermodynamics: Thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) determine the spontaneity and position of equilibrium for a reaction.

Cyclization: The cyclization of dicarboxylic acids to form anhydrides is an equilibrium process. For glutaric acid (the parent compound of this compound), thermodynamic data for phase transitions are well-documented. The enthalpy of fusion (ΔHfus) and entropy of fusion (ΔSfus) provide insight into the energy required to overcome the crystal lattice forces. caltech.edu

| Compound | Property | Value | Units | Reference |

|---|---|---|---|---|

| Glutaric Acid | Melting Point (Tm) | 371 ± 0.9 | K | caltech.edu |

| Glutaric Acid | Entropy of Fusion (ΔSfus) | 61.80 | J/(mol·K) | caltech.edu |

| Adipic Acid | Enthalpy of Fusion (ΔHfus) | 35.9 ± 0.4 | kJ/mol | nist.gov |

| Hexadecanedioic Acid | Enthalpy of Sublimation (ΔsubH°) | 151 ± 3 | kJ/mol | nist.gov |

Advanced Applications of 2,2 Dimethoxypentanedioic Acid in Organic Synthesis and Materials Science

As a Chiral Building Block in Asymmetric Synthesis

The principles of asymmetric synthesis are fundamental to the production of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries. mdpi.comdeutscher-apotheker-verlag.de Chiral building blocks, which are enantiomerically pure compounds incorporated into a larger molecule, serve as a powerful tool in this endeavor, allowing for the transfer of chirality and the selective formation of a desired stereoisomer. mdpi.comdeutscher-apotheker-verlag.de

While the direct application of 2,2-Dimethoxypentanedioic acid as a chiral building block in asymmetric synthesis is not extensively documented in publicly available research, its structural motif presents theoretical potential. The symmetrical nature of the parent molecule means it is achiral. However, stereoselective modifications of the pentanedioic acid backbone could, in principle, yield chiral derivatives that could serve as valuable synthons. For instance, the enzymatic desymmetrization of a related prochiral precursor could generate an enantiomerically enriched form of a 2,2-dimethoxypentanedioate derivative. Such a chiral molecule could then be utilized in syntheses where the stereochemistry at a specific center is crucial for the final product's biological activity or material properties.

The synthesis of complex chiral molecules often relies on the use of chiral auxiliaries or catalysts. mdpi.commdpi.com A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. mdpi.com While this compound itself is not a chiral auxiliary, its derivatives could potentially be designed to fulfill this role.

Precursor to Complex Organic Molecules and Natural Product Scaffolds

Natural products have historically been a rich source of inspiration for the development of new therapeutic agents and other biologically active molecules. mdpi.com The synthesis of complex natural products often involves the use of versatile and readily available starting materials that can be elaborated into intricate molecular architectures. mdpi.com

The carbon skeleton of this compound provides a foundation that can be theoretically transformed into various complex organic molecules and natural product scaffolds. For example, the dicarboxylic acid functionality allows for a range of chemical modifications, including reduction to diols, conversion to diamides, or participation in cyclization reactions. The gem-dimethoxy group can act as a protected ketone, which can be unmasked under specific conditions to reveal a reactive carbonyl group for further functionalization.

While specific examples of the use of this compound as a direct precursor in the total synthesis of complex natural products like alkaloids or terpenoids are not prominently reported, its structural elements are found within various natural product classes. wikipedia.orgcabidigitallibrary.orgbeilstein-journals.org For instance, the pentanedioic acid framework is a substructure in certain alkaloids and polyketides. wikipedia.orgcabidigitallibrary.org Synthetic strategies could therefore be envisioned where this compound serves as a key starting material for the construction of these more complex natural product scaffolds.

The following table outlines the major classes of some natural products and their general biosynthetic precursors, illustrating the type of complex molecules that could potentially be targeted using versatile building blocks.

| Natural Product Class | General Biosynthetic Precursors |

| Terpenoids | Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) mdpi.combeilstein-journals.orgnih.gov |

| Alkaloids | Amino acids (e.g., tryptophan, tyrosine, phenylalanine) wikipedia.orgnih.govresearchgate.net |

| Polyketides | Acetyl-CoA and Malonyl-CoA |

Role in the Synthesis of Functional Polymeric Materials and Macromolecules

The field of polymer science continually seeks new monomers to create materials with enhanced properties and functionalities. google.commdpi.comnih.gov The structure of a monomer dictates the properties of the resulting polymer, and the incorporation of specific functional groups can impart desirable characteristics such as thermal stability, biodegradability, or specific reactivity. google.commdpi.comnih.gov

This compound, with its two carboxylic acid groups, is a difunctional monomer that can participate in condensation polymerization reactions to form polyesters or polyamides. The presence of the gem-dimethoxy groups along the polymer backbone would be expected to influence the polymer's properties, such as its solubility, thermal behavior, and conformational characteristics.

For instance, polycondensation of this compound with a diol would yield a polyester (B1180765). The methoxy (B1213986) groups could potentially increase the polymer's solubility in organic solvents and lower its melting point compared to a polyester derived from glutaric acid. Furthermore, the acetal (B89532) functionality of the gem-dimethoxy group could be hydrolyzed under acidic conditions, leading to the degradation of the polymer backbone. This feature could be exploited in the design of biodegradable or stimuli-responsive materials.

The following table presents a hypothetical comparison of polymers synthesized from glutaric acid and this compound with a generic diol (HO-R-OH), highlighting the potential influence of the dimethoxy groups.

| Monomer | Resulting Polymer Structure | Expected Properties |

| Glutaric Acid | -[O-R-O-C(O)-(CH₂)₃-C(O)]n- | Standard polyester properties |

| This compound | -[O-R-O-C(O)-C(OCH₃)₂(CH₂)₂-C(O)]n- | Increased solubility, lower melting point, potential for acid-catalyzed degradation |

While specific, named polymers derived from this compound are not widely commercialized or extensively reported in academic literature, its potential as a monomer for creating functional macromolecules remains an area of interest for polymer chemists. libretexts.orgmdpi.com

Application in the Construction of Advanced Organic Frameworks and Supramolecular Structures

Advanced organic frameworks, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs), are a class of porous crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. frontiersin.orgwikipedia.orgwikipedia.orgtcichemicals.comrsc.org These materials are constructed from organic linkers (or building blocks) that are connected through coordination bonds (in MOFs) or strong covalent bonds (in COFs). frontiersin.orgwikipedia.orgwikipedia.orgtcichemicals.comrsc.org

The dicarboxylic acid functionality of this compound makes it a suitable candidate for use as an organic linker in the synthesis of MOFs. The two carboxylate groups can coordinate to metal ions or clusters to form a three-dimensional network. The length and flexibility of the pentanedioate (B1230348) backbone, along with the steric bulk of the gem-dimethoxy groups, would play a crucial role in determining the topology and pore size of the resulting MOF.

Similarly, in the context of COFs, this compound could be chemically modified, for example, by converting the carboxylic acid groups to other reactive functionalities like aldehydes or amines, to enable its use in the synthesis of these purely organic porous polymers. wikipedia.orgtcichemicals.com

Supramolecular chemistry involves the study of non-covalent interactions, such as hydrogen bonding and van der Waals forces, to create large, well-organized assemblies. nih.govnankai.edu.cnnih.govfrontiersin.orgnews-medical.net The carboxylic acid groups of this compound are capable of forming strong hydrogen bonds, which could be utilized to direct the self-assembly of supramolecular structures. For example, in the solid state, it could form extended hydrogen-bonded networks.

The table below summarizes the key features of MOFs and COFs and the potential role of this compound as a building block.

| Framework Type | Connecting Bonds | Role of this compound |

| Metal-Organic Framework (MOF) | Coordination bonds between metal ions and organic linkers | Can act as a dicarboxylate linker frontiersin.orgwikipedia.org |

| Covalent Organic Framework (COF) | Strong covalent bonds between organic building blocks | Derivatives could serve as building blocks wikipedia.orgtcichemicals.com |

Although specific MOFs or COFs constructed from this compound are not prominently featured in the literature, its structural attributes make it a theoretically viable candidate for the design and synthesis of new porous materials and supramolecular assemblies.

Future Research Directions and Interdisciplinary Prospects for 2,2 Dimethoxypentanedioic Acid

Development of Novel and Sustainable Synthetic Methodologies

The future synthesis of 2,2-Dimethoxypentanedioic acid will likely focus on developing methodologies that are not only efficient but also adhere to the principles of green chemistry. Current synthetic routes for dicarboxylic acids often involve multi-step processes, harsh conditions, or the use of petrochemical-derived starting materials. beilstein-archives.org Future research could pivot towards more sustainable and elegant synthetic strategies.

One promising avenue is the application of biocatalysis. The use of enzymes or whole-microorganism fermentation could offer a green alternative to traditional chemical synthesis. tandfonline.com For instance, engineered metabolic pathways in microorganisms like Corynebacterium glutamicum could be designed to produce precursors that are then converted to the target molecule. beilstein-archives.orgfrontiersin.org Another approach involves laccase-catalyzed oxidative cleavage of specifically designed unsaturated fatty acid precursors. tandfonline.com

Additionally, novel chemical methods are being developed that could be adapted for this compound. Visible-light-driven photoredox catalysis, for example, has been used to synthesize glutaric acid diesters from simple aldehydes and acrylates, a method that could potentially be modified to introduce the required methoxy (B1213986) groups. chemrxiv.orgrsc.org The development of one-pot syntheses, which reduce waste and improve efficiency by combining multiple reaction steps, also represents a key research direction. oist.jp

Table 1: Potential Sustainable Synthetic Approaches for this compound

| Methodology | Potential Precursors | Key Advantages | Research Focus |

|---|---|---|---|

| Biocatalysis/Fermentation | Glucose, Biomass-derived substrates | Utilizes renewable feedstocks, mild reaction conditions, high selectivity. | Metabolic pathway engineering, enzyme discovery and optimization. beilstein-archives.orgfrontiersin.org |

| Photoredox Catalysis | Acrylate derivatives, Methoxy-containing aldehydes | Metal-free conditions, use of sustainable energy (light), high functional group tolerance. | Catalyst design, reaction condition optimization for gem-dimethoxy introduction. rsc.org |

| Chemo-enzymatic Synthesis | α-ketoglutaric acid | Combines the selectivity of enzymes with the efficiency of chemical transformations. beilstein-archives.org | Identifying suitable enzymes and compatible chemical steps. |

| Oxidative Cleavage | Custom-synthesized cyclic or unsaturated precursors | Direct route to dicarboxylic acids. | Development of green oxidation systems (e.g., using H₂O₂). rsc.org |

Integration with Emerging Analytical and Spectroscopic Techniques

A thorough characterization of this compound is essential for understanding its properties and for quality control in any future application. While standard techniques provide foundational data, integrating emerging analytical methods can offer deeper structural and purity insights.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are standard for the analysis of organic acids. chromatographytoday.comcreative-proteomics.com For this compound, developing robust HPLC methods, possibly using ion-exchange or reversed-phase chromatography, would be crucial for quantification and purification. shimadzu.com To overcome the limitations of traditional detectors, coupling liquid chromatography with high-resolution mass spectrometry (LC-QTOF/MS) can provide fast and accurate quantitative analysis, which is particularly useful for complex sample matrices. nih.gov

Spectroscopic techniques are indispensable for structural elucidation. While Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) would confirm the core structure, advanced 2D-NMR techniques could resolve complex spatial relationships. chromatographytoday.com Infrared (IR) spectroscopy would be used to identify key functional groups, such as the carboxylic acid C=O and O-H stretches and the C-O stretches of the ether groups. creative-proteomics.com

Table 2: Advanced Analytical and Spectroscopic Techniques for Characterization

| Technique | Purpose | Expected Information |

|---|---|---|

| LC-QTOF/MS | Quantitative Analysis & Impurity Profiling | Accurate mass determination, identification of trace byproducts, and precise quantification. nih.gov |

| Capillary Electrophoresis (CE) | Separation of Ionic Species | High-efficiency separation, particularly for the charged anionic forms of the acid. chromatographytoday.comswgdrug.org |

| 2D-NMR (COSY, HMBC) | Detailed Structural Elucidation | Confirmation of connectivity between protons and carbons, resolving ambiguities from 1D spectra. acs.org |

| X-ray Photoelectron Spectroscopy (XPS) | Surface Chemistry Analysis | If used as a surface modifier, XPS could provide insights into binding modes and interactions. metall-mater-eng.com |

Advancements in Multi-scale Computational Modeling and Predictive Capabilities

Computational modeling offers a powerful tool to predict the properties and behavior of this compound before engaging in extensive lab work. A multi-scale modeling approach can bridge the gap from molecular properties to macroscopic behavior. researchgate.net

At the quantum mechanical (QM) level, methods like Density Functional Theory (DFT) can be used to calculate molecular geometry, vibrational frequencies (for comparison with IR spectra), and reaction energetics for potential synthetic pathways. rsc.org This can help in understanding reaction mechanisms, such as those in catalyzed processes. frontiersin.org

Moving to a larger scale, Molecular Dynamics (MD) simulations can predict the conformational landscape of the molecule and its interactions with solvents or other molecules, such as in a polymer matrix. acs.org By combining QM and MD (a QM/MM approach), researchers can model complex phenomena like enzyme-substrate interactions during a potential biocatalytic synthesis. rug.nl This integrated computational framework allows for the prediction of how the molecule might behave as a monomer in polymerization or how it interacts with biological systems. nih.gov

Table 3: Multi-scale Computational Modeling Applications

| Modeling Scale | Technique | Predictive Goals for this compound |

|---|---|---|

| Quantum Mechanical | DFT, W1BD | Optimized molecular structure, spectroscopic signatures (IR, NMR), reaction mechanisms, bond energies. rsc.org |

| Molecular/Atomistic | Molecular Dynamics (MD) | Conformational analysis, solvation properties, interaction energies with surfaces or polymers. acs.org |

| Hybrid | QM/MM | Modeling enzyme-catalyzed reactions, understanding interactions in complex biological environments. rug.nl |

| System-Level | QSAR/QSPR | Predicting physical properties and potential biological activity based on molecular structure. mdpi.com |

Exploration of New Application Domains in Chemical Research

The bifunctional nature of this compound, possessing two carboxylic acid groups and two methoxy groups, opens up several potential application domains. Dicarboxylic acids are versatile building blocks in organic synthesis and polymer chemistry. longdom.org

One of the most direct applications would be as a monomer in the synthesis of novel polymers. beilstein-journals.org Condensation polymerization with diols or diamines could yield polyesters or polyamides with unique properties conferred by the gem-dimethoxy group. This structural feature could influence the polymer's thermal stability, solubility, and degradability.

The two carboxylic acid groups also make it a potential chelating agent or a linker molecule in the synthesis of metal-organic frameworks (MOFs) or for modifying surfaces. researchgate.netmfd.org.mk The methoxy groups could provide specific steric or electronic effects, tuning the properties of the resulting materials for applications in catalysis or sensing. metall-mater-eng.com Furthermore, as a functionalized dicarboxylic acid, it could serve as a key intermediate in the synthesis of more complex molecules, including pharmaceuticals or fine chemicals, where the protected di-acid structure can be advantageous. longdom.orgnih.gov

Table 4: Potential Application Domains

| Domain | Role of this compound | Potential Advantages |

|---|---|---|

| Polymer Chemistry | Monomer | Introduction of ether linkages and a quaternary carbon into the polymer backbone, potentially enhancing flexibility or altering degradation profiles. beilstein-journals.org |

| Materials Science | Linker/Ligand for MOFs | The specific geometry and electronic nature of the molecule could lead to novel framework structures with tailored porosity. |

| Surface Modification | Surface Functionalizing Agent | Covalent attachment to surfaces via the carboxyl groups to control surface properties like wettability or biocompatibility. mfd.org.mk |

| Organic Synthesis | Building Block/Intermediate | A scaffold for creating complex target molecules, with the methoxy groups offering steric control or acting as latent functional groups. longdom.org |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.